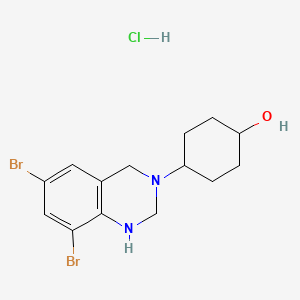
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride
説明
“trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 15942-08-2 . Its molecular formula is C14H19Br2ClN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H/t11-,12-; . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.57 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Isolation, Identification, and Characterization of One Degradation Product in Ambroxol
This study details the isolation, identification, and characterization of ambroxol’s unknown impurity. The impurity was formed in the formulated drug under stress conditions [40°C /75% relative humidity (RH) for 6 months] with the relative retention time (RRT) 0.68 in RP-HPLC . The impurity was enriched by exposing it to heat and it was isolated by using preparative HPLC. The enriched impurity was purified and characterized using the following sophisticated techniques: 2D NMR (gDQ-COSY, gHSQC, and gHMBC), FTIR, and LC-MS/MS .
Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets
This research provides comprehensive and detailed research on ambroxol hydrochloride, gives information on thermal stability, the mechanism of AMB degradation, and data of practical interest for optimization of formulation that contains AMB as an active compound . Investigation on pure AMB and in commercial formulation Flavamed® tablet (FT), which contains AMB as an active compound, was performed systematically using thermal and spectroscopic methods, along with a sophisticated and practical statistical approach . AMB proved to be a heat-stable and humidity-sensitive drug . For its successful formulation, special attention should be addressed to excipients since it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of AMB . At the same time, lactose monohydrate contributes to faster degradation of AMB and change in decomposition mechanism .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
作用機序
Target of Action
Ambroxol Cyclic Impurity Hydrochloride, also known as trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, primarily targets the soluble guanylate cyclase . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule in various signal transduction pathways .
Mode of Action
The compound interacts with its target by inhibiting the Nitric Oxide (NO)-dependent activation of soluble guanylate cyclase . This inhibition can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .
Biochemical Pathways
The primary biochemical pathway affected by Ambroxol Cyclic Impurity Hydrochloride is the NO-cGMP signaling pathway . By inhibiting the NO-dependent activation of soluble guanylate cyclase, the compound reduces the accumulation of cGMP, which in turn affects various downstream effects such as mucus secretion and transport .
Pharmacokinetics
It is known that the compound is used in the treatment of acute and chronic respiratory conditions characterized by abnormal mucus secretion and impaired mucus transport .
Result of Action
The molecular and cellular effects of Ambroxol Cyclic Impurity Hydrochloride’s action primarily involve the reduction of mucus viscosity and improvement of mucociliary transport in the bronchial secretions . This leads to an easing of the patient’s breathing and is beneficial in the treatment of respiratory diseases associated with viscid or excessive mucus .
Action Environment
The action of Ambroxol Cyclic Impurity Hydrochloride can be influenced by environmental factors. For instance, one study found that an unknown impurity of Ambroxol was formed in the formulated drug under stress conditions [40°C /75% relative humidity (RH) for 6 months] . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity .
特性
IUPAC Name |
4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHRFYBPXBCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680609 | |
| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | |
CAS RN |
15942-08-2 | |
| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
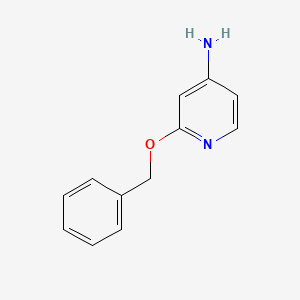

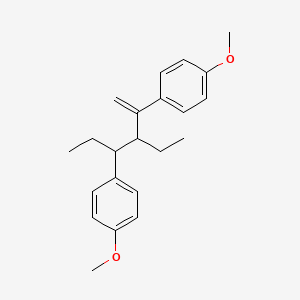
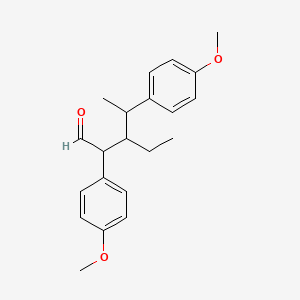
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

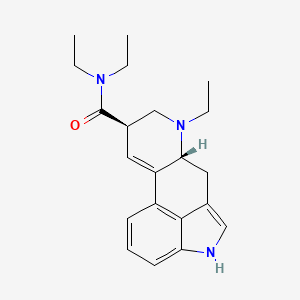
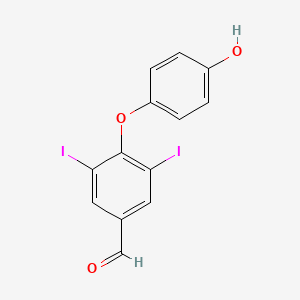

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)